3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The structure of the pyrazole-4-carboxamide, 7a was determined by X-ray diffraction . The structures were characterized by the aid of 1 H NMR and HRMS analysis .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S, have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Computational Insights
Binding Interactions:- Molecular docking studies reveal potential π-π stacking or hydrogen bonding interactions with aromatic residues (e.g., Tyrosine and Histidine) in binding processes .
Photocatalytic Difluoromethylation
Ir(ppy)₃ Photocatalysis:- Rubinski, Dolbier, and colleagues achieved the difluoromethylation of indoles using CF₂HPPh₃Br as a source of the difluoromethyl group under Ir(ppy)₃ photocatalysis .
Biologically Active Ingredients
Core Moieties:Mechanism of Action
Target of Action
Compounds with a similar difluoromethyl group have been known to target enzymes such as succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of cells .
Mode of Action
Similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . This inhibition results in the disruption of spore germination, germ tube growth, and mycelial growth within the target species .
Biochemical Pathways
The inhibition of succinate dehydrogenase can disrupt the tricarboxylic acid cycle, affecting energy production within the cell . This disruption can lead to the death of the cell, thereby exerting a fungicidal effect .
Pharmacokinetics
The difluoromethyl group has attracted significant attention in medicinal chemistry due to its unique combination of being an h-bond donor and also lipophilic . This combination can provide advantages to pharmacokinetics and potency .
Result of Action
Similar compounds that inhibit succinate dehydrogenase can lead to the death of the cell, thereby exerting a fungicidal effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of the compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h8H,1-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUSNGSCFPPYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |
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